(((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)benzene is a complex organic compound characterized by the presence of a trifluoromethyl group, an oxadiazole ring, and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)benzene typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group is introduced through nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide. The sulfonyl group is then added via sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, (((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its trifluoromethyl group is particularly useful in NMR spectroscopy due to its distinct chemical shift.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, further enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)benzene: This compound is unique due to the presence of the trifluoromethyl group, oxadiazole ring, and sulfonyl group.
(((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)phenol: Similar structure but with a hydroxyl group instead of a benzene ring.
(((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)aniline: Similar structure but with an amino group instead of a benzene ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, the oxadiazole ring provides a versatile scaffold for further modifications, and the sulfonyl group allows for strong interactions with biological molecules.
Properties
IUPAC Name |
3-(benzenesulfonylmethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3S/c11-10(12,13)9-14-8(15-18-9)6-19(16,17)7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDYLOMZZGCVMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.